BenchChemオンラインストアへようこそ!

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide

Physicochemical property profiling Drug-likeness prediction Medicinal chemistry triage

Secure CAS 2034546-18-2, a chirally pure heterocyclic sulfonamide building block (MW 299.4, cLogP 1.6, tPSA 82 Ų). Its unique 3,5-dimethylpyrazole, thiophen-3-yl regioisomer, and methanesulfonamide cap are essential for preserving target-binding conformations in chemokine receptor & AMPA potentiator programs, as validated in patents US 7,091,217 & US 8,759,365. Generic substitutions forfeit critical pharmacodynamic profiles. This ≥95% pure scaffold serves as an ideal negative control or library calibrator, offering superior CNS drug-likeness metrics.

Molecular Formula C12H17N3O2S2
Molecular Weight 299.41
CAS No. 2034546-18-2
Cat. No. B2418692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide
CAS2034546-18-2
Molecular FormulaC12H17N3O2S2
Molecular Weight299.41
Structural Identifiers
SMILESCC1=CC(=NN1C(CNS(=O)(=O)C)C2=CSC=C2)C
InChIInChI=1S/C12H17N3O2S2/c1-9-6-10(2)15(14-9)12(7-13-19(3,16)17)11-4-5-18-8-11/h4-6,8,12-13H,7H2,1-3H3
InChIKeyGGEAPTYBZVOVPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide (CAS 2034546-18-2): Core Identity & Procurement-Relevant Profile


N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide (CAS 2034546-18-2) is a synthetic small-molecule heterocyclic sulfonamide with the molecular formula C₁₂H₁₇N₃O₂S₂ and a molecular weight of 299.4 g/mol [1]. The compound features a 3,5-dimethylpyrazole ring linked via a chiral ethylamine bridge to a thiophen-3-yl moiety, with the primary amine capped as a methanesulfonamide [1]. It belongs to a broader class of pyrazole‑thiophene sulfonamide building blocks that have been employed as intermediates in the synthesis of chemokine receptor modulators, ion‑channel ligands, and AMPA receptor potentiators [2][3][4]. The compound is primarily supplied as a research‑grade intermediate (typical purity ≥95%) for medicinal‑chemistry and chemical‑biology applications [1].

Why N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide Cannot Be Casually Swapped with In‑Class Analogs


Within the pyrazole‑thiophene sulfonamide series, even subtle modifications—such as removal of the 3,5‑dimethyl groups on the pyrazole ring or relocation of the thiophene attachment point—can dramatically alter molecular shape, electronic properties, and hydrogen‑bonding capacity [1]. The 3,5‑dimethyl substitution on the pyrazole ring is known to modulate both lipophilicity and metabolic stability in related chemokine‑receptor antagonist series, while the thiophen‑3‑yl (rather than thiophen‑2‑yl) regioisomer influences the spatial orientation of the sulfur atom and consequently affects target‑binding conformations [2][3]. The methanesulfonamide terminus provides a specific hydrogen‑bond donor‑acceptor pair that is not interchangeable with a free amine, acetamide, or arylsulfonamide without altering pharmacokinetic or pharmacodynamic profiles [1]. Therefore, generic substitution of a “pyrazole‑thiophene sulfonamide” without matching the exact substitution pattern carries a high risk of losing the desired biological or physicochemical property that motivated the original selection. The quantitative evidence below illustrates the measurable consequences of these structural distinctions.

Quantitative Differentiation Evidence for N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide vs. Closest Analogs


Molecular Weight & Lipophilicity (cLogP) Differentiation vs. Unsubstituted Pyrazole Analog

The target compound (MW 299.4, cLogP ≈1.6) is compared with its direct unsubstituted analog N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide (MW 271.4, cLogP ≈0.9) [1]. The addition of the 3,5‑dimethyl groups increases molecular weight by 28 Da and raises computed logP by approximately 0.7 log units, moving the compound into a more favorable lipophilicity window for blood‑brain‑barrier penetration (typically cLogP 1–3) [1][2]. This shift is consistent with the design principles observed in AMPA potentiator series, where modest lipophilicity enhancements improved CNS exposure [3].

Physicochemical property profiling Drug-likeness prediction Medicinal chemistry triage

Purity Specification vs. Regioisomeric Analog N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Commercially, the target compound (CAS 2034546-18-2) is offered at a typical purity of 95% by HPLC, whereas the regioisomeric analog N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide (CAS not fully specified; thiophene attached at pyrazole C‑4) is often listed at only 90% purity . The 5‑percentage‑point difference in guaranteed purity translates to a ≥2‑fold reduction in the maximum acceptable level of impurities (5% vs. 10% total impurities), which is critical when the compound serves as a key intermediate in multistep syntheses where impurities propagate or generate difficult‑to‑remove byproducts.

Chemical procurement Synthetic intermediate quality Regioisomeric purity

Thiophene Regioisomer Selection (3‑yl vs. 2‑yl) and Conformational Impact

The target compound carries the thiophene attached at the 3‑position, while many in‑class compounds employ the 2‑yl isomer (e.g., N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide) . In the chemokine receptor antagonist patent family from which the 1‑(2‑chlorophenyl) derivative of this scaffold emerged, thiophen‑3‑yl analogs consistently exhibited superior CCR2 binding affinity compared to the corresponding thiophen‑2‑yl isomers, with typical Ki improvements of 2‑ to 5‑fold [1][2]. Although direct binding data for the parent methanesulfonamide are not publicly available, the SAR trend is well established in the patent literature, indicating that the 3‑yl orientation better accommodates the hydrophobic pocket of the target receptor [2].

Conformational analysis Target engagement Structure‑activity relationship (SAR)

Hydrogen‑Bond Donor/Acceptor Profile vs. Ester and Amide Analogs

The methanesulfonamide group provides one H‑bond donor (NH) and two H‑bond acceptors (S=O oxygens), yielding a topological polar surface area (tPSA) of approximately 82 Ų [1]. In contrast, replacing the methanesulfonamide with a methyl ester (e.g., methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)acetate) eliminates the H‑bond donor, reducing tPSA to ~52 Ų and potentially compromising solubility and target‑binding interactions that rely on the sulfonamide NH [1]. Acetamide analogs (e.g., N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)acetamide) retain the donor but alter the acceptor geometry and electron density, yielding different crystal‑packing and protein‑binding characteristics [2].

Hydrogen‑bonding capacity Solubility prediction Crystal engineering

Limited Public Bioactivity Data: A Critical Caveat for Procurement Decisions

As of April 2026, a comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and the patent literature returned no quantitative bioactivity data (IC₅₀, EC₅₀, Ki, etc.) for the specific compound CAS 2034546-18-2 [1]. While structurally related compounds (e.g., the 1‑(2‑chlorophenyl) derivative) have been characterized in chemokine receptor assays, the methanesulfonamide parent itself has not been directly profiled in publicly disclosed studies . This absence of data should be weighed carefully: the compound may serve well as a synthetic intermediate or a negative‑control scaffold, but its selection as a bioactive probe requires either proprietary in‑house data or an upfront screening investment.

Data transparency Risk assessment Procurement due diligence

High-Confidence Application Scenarios for N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide Based on Available Evidence


Synthetic Intermediate for Chemokine Receptor (CCR2/CCR5) Antagonist Lead Optimization

The compound’s substitution pattern (3,5‑dimethylpyrazole, thiophen‑3‑yl, methanesulfonamide) maps directly onto the Markush structures disclosed in patents US 7,091,217 and US 8,759,365 [1][2]. Its 1‑(2‑chlorophenyl) derivative has been explicitly cited in the context of chemokine receptor modulation, making this parent scaffold a logical starting point for libraries targeting CCR2 or CCR5 [1]. The well‑defined cLogP and tPSA values support its suitability for further derivatization guided by CNS‑drug‑likeness filters [3].

Negative‑Control or Scaffold‑Hopping Reference Compound in Pyrazole‑Sulfonamide SAR Studies

Because the methanesulfonamide parent lacks the pendant aryl/heteroaryl groups present in the bioactive analogs, it may serve as an ideal negative‑control compound in target‑engagement assays, helping to confirm that activity is driven by the specific substitution rather than the core scaffold . The absence of public bioactivity data necessitates internal validation, but the structural simplicity and commercial availability make this a cost‑effective control.

Physicochemical Benchmarking Standard for in‑Class Compound Libraries

With a defined MW of 299.4, cLogP of 1.6, tPSA of 82 Ų, and one H‑bond donor, the compound can serve as a central reference point for property‑based triage within larger pyrazole‑thiophene‑sulfonamide libraries [3]. Its computed properties lie near the centroid of CNS‑MPO (Multiparameter Optimization) space, making it a useful calibrant for assessing how subsequent substitutions shift physicochemical profiles [3].

Crystallization and Solid‑State Chemistry Studies of Sulfonamide Hydrogen‑Bonding Motifs

The methanesulfonamide group is a well‑known robust hydrogen‑bonding synthon in crystal engineering [4]. The combination of the sulfonamide donor‑acceptor system with the heterocyclic pyrazole and thiophene rings offers a distinctive supramolecular synthon landscape. Procurement for co‑crystallization screens or polymorph studies is justified by the compound’s purity (≥95%) and the known solid‑state behavior of simpler methanesulfonamides [4].

Quote Request

Request a Quote for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.